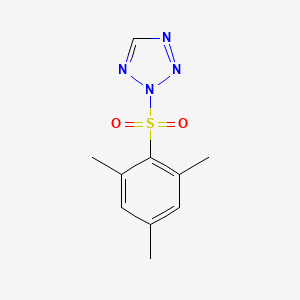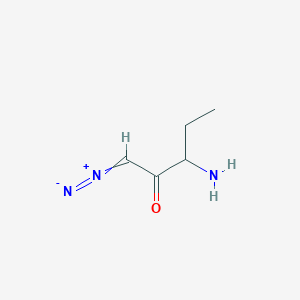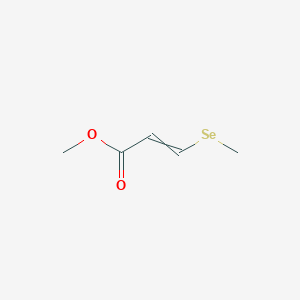
Methyl 3-(methylselanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylselanyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylselanyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylselanyl)prop-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a precursor such as a ketone, ester, or nitrile by treatment with a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve bulk polymerization techniques. For example, the polymerization of vinyl acetate in the presence of acetic acid and benzoyl peroxide as an initiator can be used to produce related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methylselanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(methylselanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(methylselanyl)prop-2-enoate involves its interaction with molecular targets through various pathways. For example, in alkylation reactions, the nucleophilic enolate ion reacts with the electrophilic alkyl halide, forming a new carbon-carbon bond . This reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the electrophile from the opposite side, displacing the leaving group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a phenyl group instead of a methylselanyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of a methylselanyl group.
Uniqueness
Methyl 3-(methylselanyl)prop-2-enoate is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
104828-98-0 |
|---|---|
Formule moléculaire |
C5H8O2Se |
Poids moléculaire |
179.09 g/mol |
Nom IUPAC |
methyl 3-methylselanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2Se/c1-7-5(6)3-4-8-2/h3-4H,1-2H3 |
Clé InChI |
WMDNGAORHGXIDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


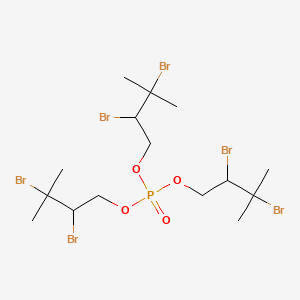
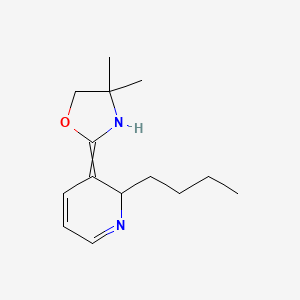
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

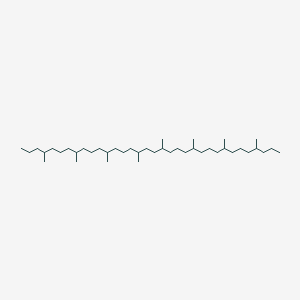

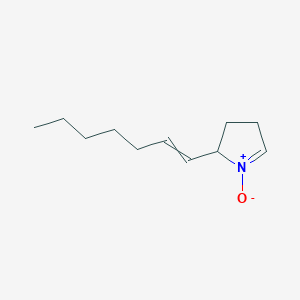
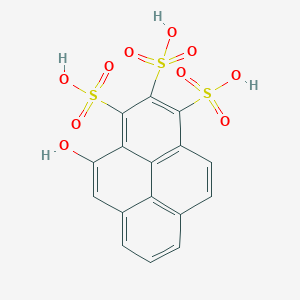
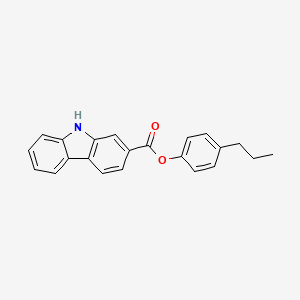
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

